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Compound of Interest
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Cat. No.: B12374781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and objective comparison of the published

findings for the novel cardiac-specific myosin inhibitor, Myosin-IN-1, also known as compound

F10. The data presented here is primarily derived from the initial discovery and characterization

study by Parijat et al. (2023).[1] It is important to note that, as of the time of this publication,

independent experimental validation of these findings by other research groups has not been

identified in peer-reviewed literature. This guide aims to offer a detailed summary of the

existing data to facilitate further investigation and validation efforts within the scientific

community.

Introduction to Myosin-IN-1 (F10)
Myosin-IN-1 is a novel, cardiac-specific, allosteric inhibitor of β-cardiac myosin.[1] It was

identified through an artificial intelligence-based virtual screening of millions of compounds

targeting the Omecamtiv Mecarbil-binding site on human cardiac myosin.[1][2] The inhibitor is

reported to stabilize both the biochemical super-relaxed state (SRX) and the structural OFF

state of the cardiac myosin motor domain.[1] This mechanism of action leads to a reduction in

myocardial force production and calcium sensitivity, suggesting its potential as a therapeutic

agent for conditions associated with cardiac hypercontractility, such as hypertrophic

cardiomyopathy (HCM).[1]
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To provide context for the performance of Myosin-IN-1, this section compares its reported in

vitro efficacy with that of Mavacamten, an FDA-approved cardiac myosin inhibitor for the

treatment of obstructive HCM.

Parameter Myosin-IN-1 (F10) Mavacamten Aficamten

Target Cardiac Myosin Cardiac Myosin Cardiac Myosin

IC50 (Actomyosin

ATPase)

21 ± 3 µmol/L (bovine

β-cardiac myosin S1)

[1]

0.49 µmol/L (bovine

cardiac)[3]
1.4 µM[3]

Mechanism of Action

Allosteric inhibitor,

stabilizes biochemical

and structural OFF

state[1]

Allosteric inhibitor,

reduces the number of

heads available for

actin binding

Allosteric inhibitor,

reduces the number of

functional myosin

heads[4]

Effect on kcat

(ATPase)

Significantly reduced

(from ~1.3 s⁻¹ to ~0.5

s⁻¹ head⁻¹)[1]

Reduces kcat
Reduces ATPase

activity[4]

Effect on Kapp for F-

actin
No significant effect[1]

Not reported in this

context

Not reported in this

context

Effect on Myofibril

ATPase

~25% reduction in

fully Ca²⁺-activated

cardiac myofibrils[1]

Reduces myofibril

ATPase activity

Reduces myofibril

ATPase activity[4]

Selectivity

Specific for MYH7/6

(cardiac myosin heavy

chains)[1]

Selective for cardiac

myosin

Selective for cardiac

myosin[4]

Experimental Protocols
The following are detailed methodologies for key experiments as described in the primary

publication for Myosin-IN-1 (Parijat et al., 2023).[1]

Acto-Myosin S1 ATPase Activity Assay
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Protein Preparation: Bovine β-cardiac myosin S1 was purified from ventricular tissue. F-actin

was prepared from rabbit skeletal muscle acetone powder.

Assay Buffer: Comprised of 25 mmol/L Imidazole (pH 7.5), 5 mmol/L KCl, 3 mmol/L MgCl₂,

and 1 mmol/L DTT.

Procedure: A single-dose screen was performed with 84 compounds at a concentration of 10

µmol/L in the presence of 10 µmol/L F-actin. For dose-response analysis, varying

concentrations of Myosin-IN-1 were incubated with bovine β-cardiac myosin S1 and F-actin.

The reaction was initiated by adding 2 mmol/L ATP. The rate of ATP hydrolysis was

measured using an NADH-coupled enzymatic assay.

Data Analysis: The reduction in ATPase activity was calculated relative to a DMSO control.

The IC50 value was determined by fitting the dose-response data to a standard sigmoidal

curve.

Myofibril ATPase Activity Assay
Myofibril Isolation: Myofibrils were isolated from cardiac, fast skeletal, and slow skeletal

muscles.

Assay Conditions: The ATPase activity of fully Ca²⁺-activated myofibrils was measured in the

presence and absence of 20 µmol/L Myosin-IN-1.

Measurement: The rate of ATP hydrolysis was determined using a colorimetric assay to

measure inorganic phosphate release.

Selectivity Assessment: The differential effect of Myosin-IN-1 on myofibrils from different

muscle types was used to assess its selectivity for cardiac myosin isoforms.

Single Nucleotide Turnover Experiments
Objective: To determine the effect of Myosin-IN-1 on the rate of nucleotide release from

cardiac myosin.

Methodology: Single nucleotide turnover experiments were conducted to measure the rate of

ADP release from the actomyosin complex.
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Interpretation: A slowdown in nucleotide release in the presence of Myosin-IN-1 was

interpreted as stabilization of the SRX state of myosin.[2]

Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams were generated using the

Graphviz DOT language.
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Caption: Signaling pathway of Myosin-IN-1 inhibition.
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Caption: Experimental workflow for Myosin-IN-1 discovery.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12374781?utm_src=pdf-body-img
https://www.benchchem.com/product/b12374781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
Myosin-IN-1 (F10) represents a novel chemical scaffold for the inhibition of cardiac myosin

with a distinct mechanism of action. The initial findings from Parijat et al. (2023) are promising

and lay a solid foundation for further research.[1] However, for this compound to advance as a

reliable research tool and potential therapeutic lead, independent validation of its efficacy,

selectivity, and mechanism of action is crucial. Researchers are encouraged to utilize the

information provided in this guide to design and execute studies that will either corroborate or

refine our understanding of Myosin-IN-1. Such independent validation is a cornerstone of the

scientific process and will be essential in determining the true potential of this novel cardiac

myosin inhibitor.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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